N-(2H-1,3-benzodioxol-5-yl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-31-10-9-27-14-25-22-18(16-5-3-2-4-6-16)12-28(23(22)24(27)30)13-21(29)26-17-7-8-19-20(11-17)33-15-32-19/h2-8,11-12,14H,9-10,13,15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRIPDIFTWEFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole derivative, followed by the construction of the pyrrolopyrimidine core through cyclization reactions. The final step involves the acylation of the intermediate with an appropriate acylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2H-1,3-benzodioxol-5-yl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its unique structure allows it to bind to specific targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Analysis :
- Benzotriazole () lacks fused rings, favoring simpler synthetic routes but limiting rigidity for target binding .
Substituent Effects
Analysis :
- The 2-methoxyethyl group (target) balances hydrophilicity and flexibility, whereas 4-methoxyphenyl () increases steric bulk and π-system extent.
- Sulfanyl () may confer redox activity or metal-binding capacity, absent in the target compound.
- Halogenated substituents (e.g., Cl, F in ) improve membrane permeability but raise toxicity risks.
Acetamide Linker Modifications
Analysis :
- The sulfanyl linker () may enhance metabolic stability compared to the target’s oxygen-based acetamide.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety and a pyrrolo[3,2-d]pyrimidin structure, which contribute to its diverse biological activities. Its molecular formula is , indicating a relatively complex structure with multiple functional groups that facilitate interaction with biological targets.
The biological activity of this compound primarily involves interactions with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer and inflammation.
- Receptor Binding : It has the potential to bind to various receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown:
- Cell Line Studies : The compound demonstrated cytotoxic effects against several cancer cell lines including breast (MCF7) and lung (A549) cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15 |
| A549 | 25 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains : It exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Streptococcus pyogenes | 40 |
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of this compound. Researchers found that it induced apoptosis in cancer cells through the activation of caspase pathways. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of the compound against various pathogens. The results indicated that this compound could serve as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
